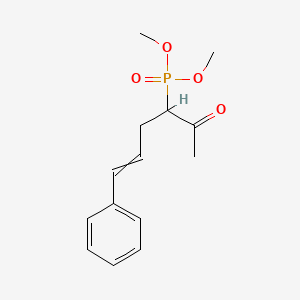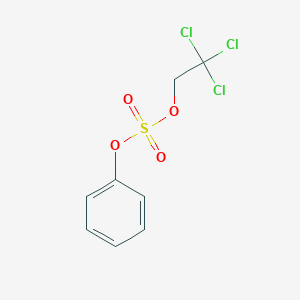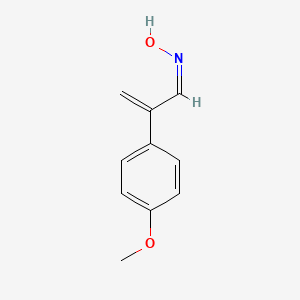
4-Methyl-N,N-bis(4-(2-phenylprop-1-en-1-yl)phenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N,N-bis(4-(2-phenylprop-1-en-1-yl)phenyl)aniline is an organic compound with the molecular formula C37H33N and a molecular weight of 491.67 g/mol . This compound is characterized by its complex structure, which includes a central aniline core substituted with methyl and phenylprop-1-en-1-yl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N,N-bis(4-(2-phenylprop-1-en-1-yl)phenyl)aniline typically involves the reaction of 4-methylaniline with 4-(2-phenylprop-1-en-1-yl)benzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include strong bases such as sodium hydroxide or potassium hydroxide, and solvents like ethanol or methanol to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-N,N-bis(4-(2-phenylprop-1-en-1-yl)phenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
4-Methyl-N,N-bis(4-(2-phenylprop-1-en-1-yl)phenyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-N,N-bis(4-(2-phenylprop-1-en-1-yl)phenyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-N,N-bis(4-(2-phenylprop-1-en-1-yl)phenyl)amine
- 4-Methyl-N,N-bis(4-(2-phenylprop-1-en-1-yl)phenyl)benzene
Uniqueness
4-Methyl-N,N-bis(4-(2-phenylprop-1-en-1-yl)phenyl)aniline is unique due to its specific substitution pattern on the aniline core. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C37H33N |
|---|---|
Poids moléculaire |
491.7 g/mol |
Nom IUPAC |
4-methyl-N,N-bis[4-(2-phenylprop-1-enyl)phenyl]aniline |
InChI |
InChI=1S/C37H33N/c1-28-14-20-35(21-15-28)38(36-22-16-31(17-23-36)26-29(2)33-10-6-4-7-11-33)37-24-18-32(19-25-37)27-30(3)34-12-8-5-9-13-34/h4-27H,1-3H3 |
Clé InChI |
RMZRQMDICRNXMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=C(C)C3=CC=CC=C3)C4=CC=C(C=C4)C=C(C)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[3-[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B12533264.png)

![2,2'-(1H-Pyrrole-2,5-diyl)bis{N-[(pyridin-2-yl)methyl]acetamide}](/img/structure/B12533274.png)
![2-{[(4-Chlorophenyl)methyl]amino}ethane-1-thiol](/img/structure/B12533280.png)
silane](/img/structure/B12533281.png)



![1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine](/img/structure/B12533308.png)
![Guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro-](/img/structure/B12533311.png)
![2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile](/img/structure/B12533320.png)

![Pentanoic acid,2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-4-methyl-,(2S)-](/img/structure/B12533340.png)

